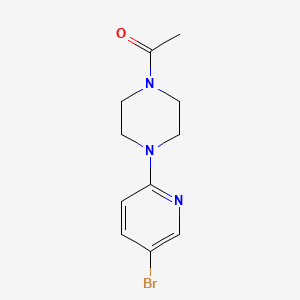

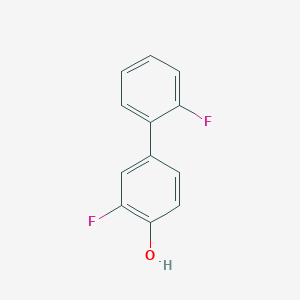

![molecular formula C13H8BrNOS B1343156 7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one CAS No. 690636-04-5](/img/structure/B1343156.png)

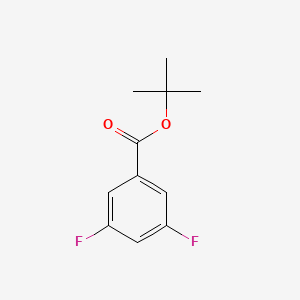

7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one

Descripción general

Descripción

7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one, also known as 7-bromo-2-phenylthieno[3,2-c]pyridine, is a heterocyclic compound which is widely used in synthetic organic chemistry. It is a versatile building block for the preparation of a variety of compounds with potential biological activities. The compound can be synthesized in a number of ways, including the use of bromination reactions, condensation reactions, and the use of catalysts.

Aplicaciones Científicas De Investigación

- Field : Organic Chemistry

- Application : This research involves the synthesis of substituted thienopyridines .

- Method : The method involves a microwave-assisted CH activation of the thiophene ring .

- Results : The result is a simple approach to access substituted thienopyridines .

- Field : Materials Chemistry

- Application : This research is focused on the development of highly efficient red phosphorescent emitters for applications in phosphorescent organic light-emitting diodes (PhOLEDs) .

- Method : The method involves the design and synthesis of novel heterolepic Ir(III) complexes using extended π-conjugated thieno[3,2-c]quinoline derivatives as cyclometalating ligands .

- Results : These complexes display intense red phosphorescence emission in the range of 610–620 nm. A vacuum-deposited red PhOLED based on one of the complexes shows an external quantum efficiency (EQE) of 22.9% with Commission Internationale de L’Eclairage (CIE) coordinates of (0.61, 0.36) .

- Field : Medicinal Chemistry

- Application : This research involves the synthesis of new hydantoin compounds for potential antitussive (cough-suppressing) effects .

- Method : The method involves a series of reactions including Ullmann reaction, Suzuki reaction, and Bucherer-Berg’s reaction .

- Results : The results of this research are not specified in the available information .

Microwave-Assisted CH Activation of the Thiophene Ring

Highly Efficient Red Iridium(III) Complexes

Synthesis and Antitussive Effect of New Hydantoin Compounds

- Field : Organic Chemistry

- Application : This research involves the synthesis of substituted thienopyridines .

- Method : The method involves a microwave-assisted CH activation of the thiophene ring .

- Results : The result is a simple approach to access substituted thienopyridines .

- Field : Materials Chemistry

- Application : This research is focused on the development of highly efficient red phosphorescent emitters for applications in phosphorescent organic light-emitting diodes (PhOLEDs) .

- Method : The method involves the design and synthesis of novel heterolepic Ir(III) complexes using extended π-conjugated thieno[3,2-c]quinoline derivatives as cyclometalating ligands .

- Results : These complexes display intense red phosphorescence emission in the range of 610–620 nm. A vacuum-deposited red PhOLED based on one of the complexes shows an external quantum efficiency (EQE) of 22.9% with Commission Internationale de L’Eclairage (CIE) coordinates of (0.61, 0.36) .

- Field : Organic Chemistry

- Application : This research involves the synthesis of 4-Phenylthieno[3,2-c]pyridine .

- Method : The method involves a series of reactions including Ullmann reaction, Suzuki reaction, and Bucherer-Berg’s reaction .

- Results : The results of this research are not specified in the available information .

Microwave-Assisted CH Activation of the Thiophene Ring

Highly Efficient Red Iridium(III) Complexes

Synthesis of 4-Phenylthieno[3,2-c]pyridine

- Field : Organic Chemistry

- Application : This research involves the synthesis of substituted thienopyridines .

- Method : The method involves a microwave-assisted CH activation of the thiophene ring .

- Results : The result is a simple approach to access substituted thienopyridines .

- Field : Materials Chemistry

- Application : This research is focused on the development of highly efficient red phosphorescent emitters for applications in phosphorescent organic light-emitting diodes (PhOLEDs) .

- Method : The method involves the design and synthesis of novel heterolepic Ir(III) complexes using extended π-conjugated thieno[3,2-c]quinoline derivatives as cyclometalating ligands .

- Results : These complexes display intense red phosphorescence emission in the range of 610–620 nm. A vacuum-deposited red PhOLED based on one of the complexes shows an external quantum efficiency (EQE) of 22.9% with Commission Internationale de L’Eclairage (CIE) coordinates of (0.61, 0.36) .

- Field : Organic Chemistry

- Application : This research involves the synthesis of 4-Phenylthieno[3,2-c]pyridine .

- Method : The method involves a series of reactions including Ullmann reaction, Suzuki reaction, and Bucherer-Berg’s reaction .

- Results : The results of this research are not specified in the available information .

Microwave-Assisted CH Activation of the Thiophene Ring

Highly Efficient Red Iridium(III) Complexes

Synthesis of 4-Phenylthieno[3,2-c]pyridine

Propiedades

IUPAC Name |

7-bromo-2-phenyl-5H-thieno[3,2-c]pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrNOS/c14-10-7-15-13(16)9-6-11(17-12(9)10)8-4-2-1-3-5-8/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWHAVYSRYAOUCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(S2)C(=CNC3=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401250064 | |

| Record name | 7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401250064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one | |

CAS RN |

690636-04-5 | |

| Record name | 7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=690636-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401250064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

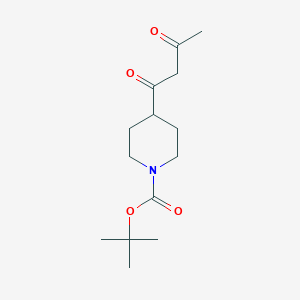

![3-{[4-(Trifluoromethoxy)phenoxy]methyl}piperidine](/img/structure/B1343077.png)

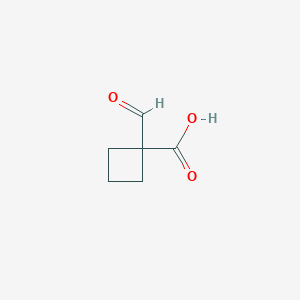

![Sodium bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B1343089.png)

![4-[(5-Bromothiophen-2-yl)methyl]morpholine](/img/structure/B1343098.png)